molecular formula C18H14Cl2N2O2 B11650547 Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate

Cat. No.: B11650547
M. Wt: 361.2 g/mol
InChI Key: MWSWGQPGOJMPMJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Once the quinoline core is synthesized, the next step involves the introduction of the 2,3-dichlorophenylamino group. This can be achieved through a nucleophilic aromatic substitution reaction, where the quinoline is reacted with 2,3-dichloroaniline in the presence of a base such as potassium carbonate.

Finally, the ethyl ester group is introduced through an esterification reaction. This involves the reaction of the carboxylic acid derivative of the quinoline with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro substituents.

Scientific Research Applications

Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Ethyl 4-[(2,3-dichlorophenyl)amino

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 4-(2,3-dichloroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)12-10-21-14-8-4-3-6-11(14)17(12)22-15-9-5-7-13(19)16(15)20/h3-10H,2H2,1H3,(H,21,22)

InChI Key

MWSWGQPGOJMPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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